2-(1,2-Oxazole-5-carbonyl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-(1,2-Oxazole-5-carbonyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features both isoquinoline and oxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Oxazole-5-carbonyl)-1,2,3,4-tetrahydroisoquinoline typically involves the formation of the isoquinoline and oxazole rings followed by their coupling. One common method involves the N-alkylation of 3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for these steps are generally mild, allowing for the efficient production of the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-Oxazole-5-carbonyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Various substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-alkylated 3,4-dihydroisoquinolinone derivatives .
Scientific Research Applications
2-(1,2-Oxazole-5-carbonyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1,2-Oxazole-5-carbonyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with molecular targets in biological systems. For instance, it may act as an anti-androgen by binding to androgen receptors and inhibiting their activity . This can lead to the suppression of androgen-dependent processes, such as the growth of certain cancer cells.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-imidazo[2,1-a]isoquinolin-4-ium salts: These compounds share a similar isoquinoline structure and exhibit antitumor and antibacterial activities.
Imidazole-containing compounds: These compounds also feature nitrogen-containing heterocycles and have a wide range of biological activities.
Uniqueness
What sets 2-(1,2-Oxazole-5-carbonyl)-1,2,3,4-tetrahydroisoquinoline apart is its unique combination of isoquinoline and oxazole rings, which may confer distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl(1,2-oxazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-13(12-5-7-14-17-12)15-8-6-10-3-1-2-4-11(10)9-15/h1-5,7H,6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGRTOYHTGXYQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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